molecular formula C7H16N2 B3079188 (S)-N,N-Dimethylpiperidin-3-amine CAS No. 1061873-15-1

(S)-N,N-Dimethylpiperidin-3-amine

Cat. No.: B3079188
CAS No.: 1061873-15-1
M. Wt: 128.22 g/mol
InChI Key: NMGVIZJUIPNHLI-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N,N-Dimethylpiperidin-3-amine is a chiral amine compound with a piperidine ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound’s unique stereochemistry and functional groups make it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N,N-Dimethylpiperidin-3-amine typically involves the following steps:

    Starting Material: The synthesis often begins with (S)-piperidine-3-carboxylic acid.

    Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to an amine through a reductive amination process using formaldehyde and a reducing agent like sodium cyanoborohydride (NaBH3CN).

    Methylation: Finally, the primary amine is methylated using methyl iodide (CH3I) to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and advanced purification techniques are often employed to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions: (S)-N,N-Dimethylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can convert the amine to its corresponding amine-borane complex using borane (BH3).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Borane (BH3) in tetrahydrofuran (THF) solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine-borane complexes.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(S)-N,N-Dimethylpiperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-N,N-Dimethylpiperidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the central nervous system, influencing signal transduction pathways and altering physiological responses.

Comparison with Similar Compounds

    ®-N,N-Dimethylpiperidin-3-amine: The enantiomer of (S)-N,N-Dimethylpiperidin-3-amine with different stereochemistry.

    N,N-Dimethylpiperidine: A non-chiral analog with similar chemical properties but lacking stereochemical specificity.

    N-Methylpiperidine: A related compound with a single methyl group on the nitrogen atom.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its biological activity. The compound’s ability to interact selectively with chiral receptors and enzymes makes it a valuable tool in medicinal chemistry and drug development.

Properties

IUPAC Name

(3S)-N,N-dimethylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGVIZJUIPNHLI-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-benzyl-3-dimethylaminopiperidine and 0.5 g. of 10 percent palladium on carbon in 100 ml. of methanol was heated to ca. 56°C. and shaken under ca. 40 psi of hydrogen until uptake ceased. The catalyst was filtered, and the solvent distilled at atmospheric pressure. Distillation of the residue afforded 3-dimethylaminopiperidine, b.p. 87°-89°C./28 mm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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